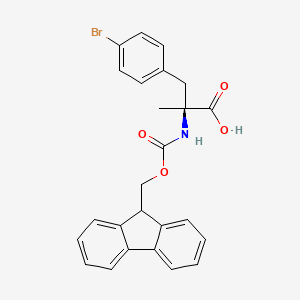

Fmoc-a-methyl-L-4-bromophenylalanine

Description

Significance as a Non-Natural Amino Acid Building Block in Peptide Science

Non-natural amino acids are crucial components in modern peptide research, providing chemists with tools to create molecules with properties not found in nature. sigmaaldrich.com Fmoc-α-methyl-L-4-bromophenylalanine serves as a vital building block in solid-phase peptide synthesis (SPPS), a cornerstone technique for assembling peptides. chemimpex.com The Fmoc group is an essential feature, protecting the amino group during synthesis to allow for the controlled, stepwise addition of amino acids to a growing peptide chain. chemimpex.comnih.gov The presence of the α-methyl group provides steric hindrance that can protect the adjacent peptide bond from enzymatic degradation, thus increasing the metabolic stability of the resulting peptide. chemimpex.com This enhanced stability is a critical attribute for the development of peptide-based therapeutics.

Role in Expanding Chemical Space for Peptide Design

The unique structural elements of Fmoc-α-methyl-L-4-bromophenylalanine significantly expand the chemical diversity and design possibilities for synthetic peptides. The α-methyl group restricts the conformational flexibility of the peptide backbone, forcing it to adopt specific secondary structures, such as helices or turns. This conformational constraint is a powerful tool for designing peptides that can bind to specific biological targets with high affinity and selectivity.

Furthermore, the bromo-substituent on the phenyl ring introduces a site for further chemical modification through cross-coupling reactions, allowing for the attachment of other functional groups, labels, or molecular scaffolds. chemimpex.com The combination of the methyl and bromophenyl groups can influence the hydrophobicity and steric bulk of the amino acid, offering researchers a strategic advantage in fine-tuning the biological activity and pharmacokinetic properties of a peptide. chemimpex.com This ability to create bioactive peptides with tailored properties makes it an invaluable tool in medicinal chemistry. chemimpex.com

Historical Context of α-Methylated Phenylalanine Derivatives in Research

The parent amino acid, phenylalanine, was first identified in 1879 and synthesized in 1882. wikipedia.org Research into modified versions, including α-methylated derivatives, followed as chemists sought to understand structure-activity relationships. Early studies on α-methylated α-amino acids, including derivatives of DL-phenylalanine, date back to the mid-20th century. acs.org

α-Methylphenylalanine, an artificial amino acid, was investigated for its biological effects, including its role as an inhibitor of enzymes like phenylalanine hydroxylase and tyrosine hydroxylase. wikipedia.orgnih.gov This research demonstrated that the addition of an α-methyl group could significantly alter the biochemical behavior of the amino acid. These foundational studies paved the way for the development of more complex derivatives like Fmoc-α-methyl-L-4-bromophenylalanine, designed specifically for incorporation into peptides using modern synthetic methods like Fmoc-SPPS. The incorporation of alpha-methylated phenylalanine has been shown to enhance the inhibitory properties of peptides targeting disease-related proteins, such as in Alzheimer's research. kennesaw.edu

Physicochemical Properties of Fmoc-α-methyl-L-4-bromophenylalanine

| Property | Value |

| Molecular Formula | C25H22BrNO4 |

| Molecular Weight | 480.36 g/mol |

| Appearance | White Powder |

| IUPAC Name | (2S)-3-(4-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropanoic acid |

| PubChem CID | 97109419 |

| CAS Number | 1310682-07-5 |

Key Features and Applications in Peptide Synthesis

| Feature | Application / Significance |

| Fmoc Protecting Group | Enables use in standard Fmoc-based solid-phase peptide synthesis (SPPS). chemimpex.com |

| α-Methyl Group | Induces conformational constraints and provides resistance to enzymatic degradation. chemimpex.com |

| 4-Bromophenyl Side Chain | Increases hydrophobicity and serves as a handle for post-synthetic modification. chemimpex.comchemimpex.com |

| Non-Natural Structure | Used to create novel peptides (peptidomimetics) with enhanced stability and tailored biological activity. sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(4-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22BrNO4/c1-25(23(28)29,14-16-10-12-17(26)13-11-16)27-24(30)31-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22H,14-15H2,1H3,(H,27,30)(H,28,29)/t25-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSVZPFIZDGCWIL-VWLOTQADSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)Br)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC1=CC=C(C=C1)Br)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310680-28-4 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310680-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis Methodologies and Stereocontrol

Stereoselective Synthesis Routes to α-Methyl-4-bromophenylalanine Derivatives

Enantioselective catalysis offers a direct and efficient route to chiral α-methylated amino acids by using a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. A prominent strategy involves the asymmetric alkylation of an enolate precursor. For instance, a method analogous to the synthesis of α-methyl-p-boronophenylalanine can be employed, which utilizes a phase-transfer catalyst. nih.gov In this approach, an N-protected alanine (B10760859) ester, such as N-(diphenylmethylene)glycine tert-butyl ester, is deprotonated to form an enolate, which is then alkylated with 4-bromobenzyl bromide. The stereoselectivity is controlled by a chiral phase-transfer catalyst, such as a Maruoka catalyst, which forms a chiral ion pair with the enolate, guiding the alkylating agent to a specific face of the nucleophile. nih.gov This method is powerful for establishing the quaternary stereocenter with high enantiomeric excess. nih.gov

Other catalytic strategies for creating α-quaternary centers include copper-catalyzed additions to acyl electrophiles and asymmetric Strecker syntheses, which involve the addition of cyanide to an imine. acs.orgnih.gov These methods highlight the ongoing development of robust catalytic systems for producing non-natural amino acids. acs.org

Diastereoselective methods rely on the use of a chiral auxiliary, a molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed. A well-established example of this approach is the use of chiral imidazolidinone scaffolds. nih.gov

In a typical sequence, a chiral imidazolidinone is constructed from a natural amino acid, such as L-alanine. The enolate of this cis-2,5-disubstituted imidazolidinone is generated using a strong base like lithium diisopropylamide (LDA). nih.gov This enolate is then methylated with methyl iodide. nih.gov The bulky tert-butyl group at the 2-position of the imidazolidinone effectively shields one face of the enolate, forcing the methyl group to add from the opposite face, thus ensuring high diastereoselectivity. nih.govresearchgate.net The synthesis would be adapted by starting with an imidazolidinone derived from 4-bromophenylalanine. Subsequent hydrolysis of the methylated imidazolidinone yields the desired enantiomerically pure α-methyl-L-4-bromophenylalanine. nih.gov Similar strategies using different chiral auxiliaries, such as 1,3-oxazinan-6-ones, have also been developed for the synthesis of α-methyl-β-amino acids, demonstrating the versatility of this diastereoselective approach. researchgate.netbeilstein-journals.org

Table 1: Comparison of Stereoselective Synthesis Strategies

Fmoc Protection Strategies for Amino Acid Derivatives

Once the α-methyl-L-4-bromophenylalanine core is synthesized, its α-amino group must be protected to prevent unwanted side reactions during peptide synthesis. altabioscience.com The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a widely used protecting group in solid-phase peptide synthesis (SPPS) because it is stable to acidic conditions but can be easily removed with a mild base, such as piperidine (B6355638). wikipedia.orgcreative-peptides.com

The introduction of the Fmoc group is typically achieved through a nucleophilic attack of the amino group on an electrophilic source of Fmoc. The two most common reagents for this purpose are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-Fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu). total-synthesis.comwikidot.com The reaction is generally performed under Schotten-Baumann conditions, in a basic aqueous or mixed-solvent system. wikidot.comrsc.org

Fmoc-Cl: This reagent is highly reactive due to the chloride leaving group. total-synthesis.com The reaction liberates hydrochloric acid (HCl), which must be neutralized by a base present in the reaction mixture. total-synthesis.com While effective, Fmoc-Cl is sensitive to moisture and can sometimes lead to the formation of dipeptide impurities. wikidot.comacs.org

Fmoc-OSu: This reagent is now more commonly used due to its greater stability and ease of handling compared to Fmoc-Cl. total-synthesis.com The reaction proceeds cleanly with the N-hydroxysuccinimide anion as the leaving group. Fmoc-OSu has a lower tendency to cause side reactions, such as the unproductive formation of oligopeptides. total-synthesis.com However, under certain conditions with excess base, Fmoc-OSu can degrade to form Fmoc-β-alanine, which can be a difficult-to-remove impurity. wikidot.comnih.gov

The choice of reagent and reaction conditions is crucial for achieving a high yield of the pure, protected amino acid derivative. nih.gov

Table 2: Comparison of Fmoc Protection Reagents

Scalability Considerations in Synthetic Preparations

Transitioning the synthesis of a complex molecule like Fmoc-α-methyl-L-4-bromophenylalanine from a laboratory scale to an industrial scale presents several challenges. Key considerations include cost-effectiveness, safety, environmental impact, and the consistent achievement of high purity. The industrial production of Fmoc-protected amino acids has led to significant improvements in the quality and availability of these crucial building blocks for peptide therapeutics. nih.gov

For the synthesis of the amino acid core, catalytic methods are generally preferred for large-scale production over stoichiometric auxiliary-based methods due to better atom economy and reduced waste. However, the cost and stability of the catalyst, as well as the ease of its removal from the final product, are critical factors.

Regarding the Fmoc protection step, scalability has driven innovations in the synthesis of the protecting reagents themselves. For example, traditional methods for producing Fmoc-OSu often used solvents like dioxane and organic bases such as triethylamine, which are difficult to recover and pose environmental concerns. omizzur.com Newer, more scalable methods utilize two-phase solvent systems (e.g., ethyl acetate/water), allowing the product to precipitate in high purity, simplifying purification, and reducing solvent waste. omizzur.com This makes the process more suitable for industrial application. omizzur.com The demand for high-quality peptides has resulted in most commercial Fmoc amino acids being available with greater than 99% purity, a testament to the refined and scalable synthetic and purification protocols now in place. nih.govcem.com

Integration into Peptide and Peptidomimetic Scaffolds

Solid-Phase Peptide Synthesis (SPPS) Protocols

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for assembling peptides in a stepwise manner on a solid support. nih.gov The incorporation of sterically hindered residues like Fmoc-α-methyl-L-4-bromophenylalanine into a growing peptide chain presents unique challenges that require careful optimization of standard protocols. researchgate.netcem.com

Fmoc/tBu Strategy Implementation

The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is the most widely used orthogonal protection scheme in SPPS. nih.govchempep.com This approach utilizes the base-labile Fmoc group for temporary protection of the α-amino group and acid-labile groups, typically derived from tert-butyl alcohol (tBu), for the semi-permanent protection of reactive amino acid side chains. peptide.comaltabioscience.com

The key advantage of this strategy is its orthogonality; the Fmoc group can be selectively removed with a mild base (e.g., piperidine) without affecting the acid-labile side-chain protecting groups. altabioscience.com Conversely, the final cleavage of the peptide from the resin and removal of all side-chain protection is achieved with a strong acid, such as trifluoroacetic acid (TFA), which leaves the peptide bonds intact. nih.gov This methodology is well-suited for the synthesis of peptides containing modified residues like Fmoc-α-methyl-L-4-bromophenylalanine, as the conditions are generally mild and compatible with a wide range of functionalities. nih.gov

Resin Selection and Loading Parameters

The choice of solid support is critical for a successful synthesis. The properties of the resin, including its composition, cross-linkage, and the type of linker, influence reaction kinetics and the conditions required for final cleavage.

Resin Types : For synthesizing a peptide with a C-terminal carboxylic acid, Wang resin or 2-chlorotrityl chloride (CTC) resin are commonly employed. uci.eduresearchgate.net Rink Amide resin is the standard choice for producing peptides with a C-terminal amide. uci.edu For sterically hindered amino acids like Fmoc-α-methyl-L-4-bromophenylalanine, the highly acid-labile CTC resin is often preferred. Its bulkiness helps to minimize diketopiperazine formation, a common side reaction that can occur after the coupling of the second amino acid, particularly when proline or another hindered residue is in the sequence. acs.org

Loading the First Amino Acid : The initial attachment of Fmoc-α-methyl-L-4-bromophenylalanine to the resin is a crucial step that determines the maximum possible yield of the synthesis. The loading procedure varies with the resin type. For instance, loading onto Wang resin typically involves activation of the amino acid's carboxyl group with a coupling agent and reaction in the presence of a base catalyst. Loading onto CTC resin is generally performed by reacting the Fmoc-amino acid with the resin in the presence of a hindered base like N,N-diisopropylethylamine (DIEA). sigmaaldrich.com

Determining Resin Loading : After the loading step, it is essential to quantify the amount of amino acid attached to the resin, expressed as mmol/g. A common method involves treating a small, weighed amount of the dried resin with a piperidine (B6355638) solution to cleave the Fmoc group. The concentration of the resulting dibenzofulvene-piperidine adduct in the solution is then measured by UV spectrophotometry, allowing for the calculation of the initial loading. uci.edusigmaaldrich.com Typical loading values for standard syntheses range from 0.3 to 0.8 mmol/g. peptide.com

Coupling Reagent Optimization for Hindered Amino Acids

The formation of the amide bond between the incoming Fmoc-α-methyl-L-4-bromophenylalanine and the N-terminal amine of the growing peptide chain is often the most challenging step due to the steric hindrance imposed by the α-methyl group. researchgate.net Standard carbodiimide-based coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC), when used with additives like 1-hydroxybenzotriazole (B26582) (HOBt), are often too slow and inefficient, leading to low coupling yields. researchgate.net

To overcome this, more potent activating reagents are necessary. These are typically categorized as phosphonium (B103445) or aminium (uronium) salts, which convert the carboxylic acid into a highly reactive ester in situ. sigmaaldrich.com The application of microwave energy has also been shown to dramatically accelerate and improve the efficiency of coupling sterically hindered amino acids. cem.com

| Coupling Reagent Class | Reagent Name | Description |

| Aminium (Uronium) Salts | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Generates highly reactive OAt-esters. Considered one of the most effective coupling reagents, especially for difficult couplings involving hindered amino acids. sigmaaldrich.compeptide.com |

| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | A widely used and efficient reagent that forms OBt-esters. It is generally less potent than HATU but effective for many standard couplings. sigmaaldrich.compeptide.com | |

| HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | An analogue of HBTU that generates more reactive O-6-ClBt esters, making it more effective for hindered couplings. sigmaaldrich.com | |

| COMU (1-[1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholino]-uronium hexafluorophosphate) | A newer generation reagent based on OxymaPure. It offers high coupling efficiency comparable to HATU with improved safety and solubility profiles. sigmaaldrich.combachem.com | |

| Phosphonium Salts | PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | A highly effective reagent that generates OBt-esters. It is particularly useful for hindered couplings and can help minimize racemization. peptide.com |

| PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) | An analogue of PyBOP that forms more reactive OAt-esters. It is especially effective for coupling N-methylated and other sterically demanding amino acids. researchgate.netpeptide.com | |

| PyBrOP (Bromotripyrrolidinophosphonium hexafluorophosphate) | A highly reactive phosphonium salt used for particularly difficult couplings where other reagents fail, such as with α,α-dialkylglycines. peptide.com | |

| Other | TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) | Generates amino acid fluorides in situ, which are highly reactive acylating species well-suited for coupling sterically hindered α,α-disubstituted amino acids. bachem.com |

Fmoc Deprotection Reagents and Conditions

The removal of the Nα-Fmoc protecting group is a critical step that must be complete to avoid the formation of deletion peptide sequences. nih.gov The standard protocol involves treating the peptide-resin with a 20% solution of piperidine in N,N-dimethylformamide (DMF) for a short period (e.g., 5-20 minutes). altabioscience.comuci.eduscielo.org.mx The mechanism proceeds via a base-catalyzed β-elimination, which releases the free amine along with dibenzofulvene. The excess piperidine acts as a scavenger for the reactive dibenzofulvene byproduct. chempep.compeptide.com

When incorporating a hindered residue like Fmoc-α-methyl-L-4-bromophenylalanine, the subsequent deprotection of the next amino acid coupled to it can sometimes be sluggish due to steric crowding. In such cases, or in sequences prone to aggregation, modifications to the deprotection protocol may be necessary.

| Reagent/Condition | Concentration/Protocol | Notes |

| Piperidine | 20% (v/v) in DMF | The standard and most widely used reagent. Typically applied in one or two treatments for a total of 5-20 minutes. uci.eduscielo.org.mx |

| Piperidine (reduced concentration) | 5% (v/v) in DMF | Used in some cases to minimize base-catalyzed side reactions, but requires longer deprotection times. researchgate.net |

| 4-Methylpiperidine (4-MePip) | 20% (v/v) in DMF | An effective alternative to piperidine that has been shown to perform comparably in SPPS. It may offer advantages in certain contexts and is sometimes used to circumvent restrictions on piperidine. scielo.org.mxresearchgate.net |

| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 2-5% (v/v) in DMF | A stronger, non-nucleophilic base that can accelerate Fmoc removal. Because it does not scavenge dibenzofulvene, a small amount of a scavenger like piperidine (e.g., 0.1 M) is often included to prevent side reactions. peptide.com |

Solution-Phase Peptide Synthesis Approaches

While SPPS is dominant, solution-phase peptide synthesis remains a valuable strategy, particularly for the large-scale production of shorter peptides or peptide fragments for subsequent ligation. acs.org The synthesis of peptides containing Fmoc-α-methyl-L-4-bromophenylalanine can be readily adapted to solution-phase protocols.

In this approach, protected amino acids are coupled sequentially in a suitable organic solvent. After each coupling step, the product is isolated and purified before proceeding to the next deprotection and coupling cycle. The same high-potency coupling reagents used in SPPS, such as HATU, HBTU, and PyBOP, are equally effective in solution. sigmaaldrich.combachem.com A key advantage is that purification of intermediates can ensure the final product is of very high purity. Additionally, specific one-pot methodologies, such as the Ugi four-component condensation, have been successfully applied to generate libraries of peptidomimetics containing α-methylated amino acids in solution. nih.gov

Incorporation into Peptidomimetic Structures

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved pharmacological properties, such as enhanced stability, bioavailability, and receptor selectivity. nih.gov The incorporation of α-methylated amino acids is a powerful and widely used strategy in peptidomimetic design. researchgate.netingentaconnect.com

The α-methyl group of Fmoc-α-methyl-L-4-bromophenylalanine provides several key benefits:

Conformational Constraint : The steric bulk of the methyl group restricts the rotation around the peptide backbone's phi (Φ) and psi (Ψ) dihedral angles, locking the peptide into a more defined conformation. This can pre-organize the molecule for optimal binding to its biological target. enamine.net

Proteolytic Stability : The absence of a proton on the α-carbon prevents enzymatic degradation by proteases, which recognize and cleave peptide bonds adjacent to L-α-amino acids. This significantly increases the in vivo half-life of the resulting peptidomimetic. enamine.net

The 4-bromophenyl side chain further expands its utility. The bromine atom can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity. Furthermore, it serves as a synthetic handle for post-synthetic modification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings), allowing for the attachment of a wide variety of functional groups to the peptide scaffold. nih.gov The combination of these features makes Fmoc-α-methyl-L-4-bromophenylalanine a valuable building block for constructing sophisticated peptidomimetic structures with tailored biological activities. chemimpex.com

Design Principles for Peptidomimetics Featuring α-Methylated Residues

The design of peptidomimetics, compounds that mimic the structure and function of natural peptides, often involves the introduction of α-methylated amino acids to overcome the inherent limitations of native peptides, such as poor metabolic stability and conformational flexibility. The incorporation of residues like α-methyl-L-4-bromophenylalanine is predicated on a set of well-established principles aimed at enhancing drug-like properties.

A primary principle is the restriction of conformational freedom. The presence of the α-methyl group significantly limits the permissible range of the peptide backbone's phi (φ) and psi (ψ) dihedral angles. This steric hindrance reduces the conformational entropy of the peptide chain, pre-organizing it into a specific secondary structure. kennesaw.edu This pre-organization can lead to a higher binding affinity for the target receptor, as less of an entropic penalty is paid upon binding.

Another key design consideration is the enhancement of proteolytic stability. Native peptides are susceptible to degradation by proteases, which limits their therapeutic utility. The α-methyl group provides steric shielding to the adjacent peptide bonds, rendering them less accessible to the active sites of proteolytic enzymes. kennesaw.edu This increased resistance to enzymatic cleavage prolongs the half-life of the peptidomimetic in biological systems.

The interplay between the α-methyl group and the 4-bromophenyl side chain allows for a nuanced approach to peptidomimetic design. The steric bulk of the α-methyl group can influence the orientation of the bromophenyl side chain, which in turn can be optimized to engage with specific pockets or residues on the target protein. Computational modeling is often employed to predict the optimal placement of such residues within a peptide sequence to maximize these favorable interactions.

| Design Principle | Consequence of Incorporating α-Methyl-L-4-bromophenylalanine |

| Conformational Restriction | The α-methyl group limits the available φ and ψ dihedral angles, promoting specific secondary structures. |

| Enhanced Proteolytic Stability | The steric hindrance from the α-methyl group protects adjacent peptide bonds from enzymatic cleavage. |

| Increased Lipophilicity | The 4-bromo substituent increases the hydrophobicity of the residue, potentially improving membrane permeability. |

| Halogen Bonding Potential | The bromine atom can participate in halogen bonds with the target receptor, enhancing binding affinity. |

Role in Modifying Peptide Secondary Structures

The incorporation of Fmoc-α-methyl-L-4-bromophenylalanine has a profound impact on the secondary structure of peptides, primarily through the conformational constraints imposed by the α-methyl group. This modification is a powerful tool for stabilizing specific secondary structural motifs, such as α-helices and β-turns, which are often crucial for biological activity.

The steric clash between the α-methyl group and the peptide backbone restricts the conformational space to the helical regions of the Ramachandran plot. Consequently, the presence of an α-methylated residue often induces or stabilizes helical conformations. nih.govresearchgate.net Circular dichroism (CD) spectroscopy is a key technique used to assess the secondary structure of peptides in solution. nih.gov Peptides incorporating α-methylated amino acids typically exhibit CD spectra characteristic of α-helical structures, with distinct negative bands around 208 and 222 nm.

Nuclear Magnetic Resonance (NMR) spectroscopy provides more detailed atomic-level insights into the conformational preferences of peptides. nmims.edu In peptides containing α-methyl-L-4-bromophenylalanine, NMR studies can reveal characteristic short- and medium-range Nuclear Overhauser Effects (NOEs) that are indicative of a helical structure. Furthermore, the chemical shifts of the α-protons and amide protons can be sensitive reporters of the local secondary structure.

While α-helical stabilization is a common outcome, the influence of α-methyl-L-4-bromophenylalanine can also be context-dependent. In certain sequences, the steric constraints may favor the formation of β-turns, which are another critical secondary structure motif for molecular recognition. The specific turn type (e.g., type I, type II) can be influenced by the chirality of the α-methylated residue and the surrounding amino acids.

The 4-bromophenyl side chain can also contribute to the stability of the secondary structure through non-covalent interactions. Aromatic-aromatic (π-π) stacking interactions between the bromophenyl ring and other aromatic residues in the peptide can further stabilize a folded conformation. kennesaw.edu

| Spectroscopic Technique | Information Gained on Secondary Structure |

| Circular Dichroism (CD) | Provides an overall assessment of the secondary structure content (e.g., α-helix, β-sheet, random coil). |

| Nuclear Magnetic Resonance (NMR) | Offers detailed atomic-level information on dihedral angles, inter-proton distances (through NOEs), and hydrogen bonding patterns, allowing for the precise determination of the peptide's three-dimensional structure in solution. |

Chemical Functionalization and Diversification Strategies

Cross-Coupling Reactions at the 4-Bromophenyl Moiety

The bromine atom on the phenyl ring of Fmoc-α-methyl-L-4-bromophenylalanine is a key handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This powerful carbon-carbon bond-forming reaction allows for the introduction of a wide array of aryl and heteroaryl groups, creating a library of unnatural biaryl-containing amino acids.

Suzuki-Miyaura Cross-Coupling in Solution

The Suzuki-Miyaura cross-coupling of Fmoc-protected bromo- or iodophenylalanines in solution provides a direct, one-step route to various biaryl-containing amino acids. nih.gov This methodology is highly efficient for the synthesis of Fmoc-protected aryl/heteroaryl-substituted phenylalanines, which are valuable precursors for solid-phase peptide synthesis. nih.gov

A typical reaction involves the coupling of the Fmoc-protected bromophenylalanine derivative with a boronic acid in the presence of a palladium catalyst and a base. Nonaqueous conditions have been shown to be effective, yielding good to excellent results. nih.gov For the related compound, Fmoc-4-bromophenylalanine, successful Suzuki-Miyuara coupling with 4-acetamidophenyl-1-pinacolatoboron ester has been reported to proceed in the presence of PdCl2 and Na2CO3 in a mixture of THF and ethylene-glycol, affording the product in 81% yield. mdpi.com The presence of the α-methyl group in Fmoc-α-methyl-L-4-bromophenylalanine is not expected to significantly hinder the reaction at the para-position of the phenyl ring, suggesting similar conditions would be applicable.

Table 1: Representative Conditions for Solution-Phase Suzuki-Miyaura Coupling of Fmoc-4-bromophenylalanine Derivatives

| Entry | Aryl Boronic Acid/Ester | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 4-Acetamidophenyl-1-pinacolatoboron ester | PdCl2 | Na2CO3 | THF/Ethylene-glycol (10:1) | 66 | 81 |

| 2 | Phenylboronic acid | Pd(OAc)2 / P(o-tol)3 | K3PO4 | DME/H2O | RT-80 | High Conversion |

| 3 | Various aryl boronic acids | PdCl2(dppf) | K2CO3 | iPrOH/H2O (1:1) | 40 | Up to 80% Conv. |

Solid-Phase Suzuki-Miyaura Functionalization

The diversification of peptides containing halogenated phenylalanine residues can also be achieved directly on the solid support. researchgate.net This on-resin approach is highly attractive as it allows for the modification of peptides in the later stages of synthesis, enabling the creation of peptide libraries with diverse side-chain functionalities. mdpi.com

The solid-phase Suzuki-Miyaura reaction has been successfully applied to peptides containing 4-iodophenylalanine. researchgate.net For instance, a tripeptide containing 4-iodophenylalanine was successfully coupled with various bulky arylboronic acids using a Pd(OAc)2 and P(o-tolyl)3 catalyst system in a mixture of DME and water. mdpi.com Microwave irradiation has been shown to significantly enhance the efficiency of solid-phase Suzuki-Miyaura reactions, reducing reaction times and improving the purity of the resulting biaryl peptides. researchgate.net While these examples utilize iodophenylalanine, the principles are directly transferable to the corresponding bromophenylalanine derivatives, including those with α-methylation.

Compatibility with Peptide Backbones

A critical consideration for any on-resin modification strategy is its compatibility with the peptide backbone and other amino acid side chains. The Suzuki-Miyaura reaction is generally considered bioorthogonal and tolerant of a wide range of functional groups present in peptides. researchgate.netvub.be

However, the basic conditions typically employed can pose a challenge, particularly with the base-labile Fmoc protecting group. Studies have shown that at elevated temperatures (e.g., 80 °C), Fmoc deprotection can occur when using bases like K2CO3. mdpi.com By carefully controlling the reaction temperature and choice of base, this side reaction can be minimized. For example, lowering the reaction temperature to 40 °C can prevent Fmoc deprotection, albeit with a potential decrease in reaction rate. mdpi.com The α-methyl group in Fmoc-α-methyl-L-4-bromophenylalanine is known to increase the stability of the adjacent peptide bond to enzymatic degradation and can also influence the local conformation, which may have a subtle impact on the accessibility of the 4-bromophenyl moiety for cross-coupling. nih.gov

Other Palladium-Catalyzed Arylation Reactions

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed arylations can be envisioned for the functionalization of the 4-bromophenyl moiety. While less common in the context of peptide modification, reactions such as the Heck, Sonogashira, and Stille couplings could potentially be adapted. However, the Suzuki-Miyaura reaction remains the most prominent due to its mild conditions and the stability of the boronic acid reagents. mdpi.com

Palladium-catalyzed direct α-arylation of esters and other carbonyl compounds is a well-established method for C-C bond formation. nih.gov While this typically involves the formation of an enolate, the principles of palladium-catalyzed arylation of aryl bromides are broadly applicable.

Site-Specific C-H Functionalization of Amino Acid and Peptide Derivatives

Direct C-H functionalization has emerged as a powerful tool for the modification of complex molecules, including amino acids and peptides. This approach avoids the pre-functionalization required for cross-coupling reactions and allows for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds.

Copper-Catalyzed C-H Activation

Copper-catalyzed C-H functionalization has gained significant attention as a more economical and less toxic alternative to palladium-catalyzed reactions. rsc.org While the direct C-H functionalization of the phenyl ring of Fmoc-α-methyl-L-4-bromophenylalanine itself is challenging due to the presence of the bromine atom, copper-catalyzed C-H activation of other sites within a peptide containing this amino acid is a viable strategy for further diversification.

Theoretical studies on copper-catalyzed ortho-selective C-H functionalization of naphthols with α-phenyl-α-diazoesters provide mechanistic insights that could be relevant to the functionalization of aromatic amino acid side chains. nih.govnih.gov These studies highlight the potential for site-selective C-H activation under copper catalysis. The development of copper-catalyzed methods for the C-H methylation of unactivated C(sp3)-H bonds also demonstrates the versatility of this metal in C-H functionalization chemistry. nsf.gov While specific examples involving Fmoc-α-methyl-L-4-bromophenylalanine are not yet prevalent in the literature, the broader advancements in copper-catalyzed C-H activation suggest future potential for the site-selective modification of peptides containing this residue.

Photo-Mediated C-H Functionalization

Photo-mediated carbon-hydrogen (C-H) functionalization has emerged as a powerful strategy in organic synthesis, offering novel pathways for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. nih.govbeilstein-journals.org This approach, often utilizing visible-light photoredox catalysis, provides an alternative to traditional cross-coupling methods, sometimes obviating the need for pre-functionalized starting materials. acs.orgbeilstein-journals.org In the context of Fmoc-α-methyl-L-4-bromophenylalanine, photo-mediated C-H functionalization presents a potential, though less explored, avenue for molecular diversification.

The core principle of photoredox catalysis involves the use of a photosensitizer that, upon absorption of light, can initiate single-electron transfer (SET) processes. nih.gov This can lead to the generation of highly reactive radical intermediates from otherwise inert C-H bonds. For instance, visible-light-induced methods have been successfully applied for the site-selective bioconjugation of phenylalanine residues in peptides. nih.govchemrxiv.org In such reactions, a photosensitizer, upon excitation, can oxidize the electron-rich phenyl ring of a phenylalanine derivative to generate a radical cation. chemrxiv.org This intermediate is then susceptible to nucleophilic attack, enabling the introduction of various functional groups. chemrxiv.org

While direct photo-mediated C-H functionalization of the phenyl ring of Fmoc-α-methyl-L-4-bromophenylalanine itself is not extensively documented, the existing literature on aryl halides and phenylalanine derivatives allows for extrapolation. nih.govnih.gov The presence of the bromine atom on the phenyl ring could influence the reactivity and regioselectivity of such reactions. It is conceivable that conditions could be optimized to achieve C-H functionalization at positions ortho or meta to the bromo- and amino acid substituents.

Furthermore, dual catalytic systems that merge photoredox catalysis with transition metal catalysis (e.g., nickel or palladium) have expanded the scope of C-H functionalization. beilstein-journals.orgprinceton.eduresearchgate.netrsc.org These synergistic approaches can enable the coupling of aryl halides with C-H bonds of other molecules. princeton.eduresearchgate.netrsc.org For example, a nickel-photoredox dual catalyst system has been used for the functionalization of α-amino C-H bonds with aryl halides. princeton.eduresearchgate.netrsc.org Such a strategy could potentially be adapted to functionalize the α-methyl group of Fmoc-α-methyl-L-4-bromophenylalanine or to couple the aryl bromide moiety with other C-H rich substrates.

The potential for photo-mediated C-H functionalization of Fmoc-α-methyl-L-4-bromophenylalanine is summarized in the table below, based on analogous reactions.

| Reaction Type | Potential Substrate Site | Catalyst System | Potential Coupling Partner | Reference |

|---|---|---|---|---|

| Site-Selective Phenylalanine Bioconjugation | Aromatic C-H bonds of the phenyl ring | Photosensitizer (e.g., Ru(bpy)₃²⁺ or organic dyes) | Nucleophiles (e.g., pyrazoles) | nih.govchemrxiv.org |

| Dual Nickel-Photoredox C-H Arylation | α-amino C-H bonds (less likely due to α-methyl) | Ni catalyst + Photocatalyst | Aryl Halides | princeton.eduresearchgate.netrsc.org |

| Visible-Light-Promoted Homolytic Aromatic Substitution | Aryl Bromide | Photoredox catalyst (e.g., Ir(ppy)₃) | Arenes | acs.org |

Derivatization of Side Chains for Enhanced Reactivity

The 4-bromophenyl side chain of Fmoc-α-methyl-L-4-bromophenylalanine is a versatile handle for a variety of chemical transformations, significantly enhancing the compound's utility as a building block in peptide synthesis and materials science. The presence of the aryl bromide allows for a range of palladium-catalyzed cross-coupling reactions, which are highly efficient for the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions enable the introduction of a wide array of functional groups, thereby diversifying the chemical and physical properties of the resulting molecules.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, involving the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex. mdpi.comnih.gov In the case of Fmoc-α-methyl-L-4-bromophenylalanine, the 4-bromophenyl group can be readily coupled with various aryl or vinyl boronic acids or their esters. acs.orgresearchgate.net This reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse library of boronic acids. nih.gov The successful application of Suzuki-Miyaura coupling to Fmoc-protected bromophenylalanine derivatives has been reported, leading to the synthesis of unnatural biaryl-containing amino acids. acs.orgresearchgate.net These modified amino acids are of significant interest for their potential to modulate the structure and function of peptides. beilstein-journals.org

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. nih.govnih.gov This reaction is particularly useful for introducing alkynyl moieties onto the phenyl ring of Fmoc-α-methyl-L-4-bromophenylalanine. The resulting alkynyl-functionalized amino acids can serve as versatile intermediates for further chemical modifications, such as click chemistry reactions or as building blocks for complex molecular architectures. The Sonogashira coupling has been successfully employed for the modification of peptides containing 4-iodophenylalanine, highlighting its applicability in bioconjugation and the synthesis of labeled peptides. nih.gov

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides. libretexts.orgwikipedia.orgorganic-chemistry.org This reaction allows for the introduction of a wide variety of primary and secondary amines at the 4-position of the phenyl ring of Fmoc-α-methyl-L-4-bromophenylalanine. The resulting N-aryl amino acids can be used to construct peptides with modified electronic properties or to introduce specific recognition motifs. The development of sophisticated catalyst systems has broadened the scope of the Buchwald-Hartwig amination to include a wide range of amine coupling partners and has enabled the reaction to be carried out under increasingly mild conditions. acs.orgnih.gov

The following table summarizes these key derivatization strategies for the side chain of Fmoc-α-methyl-L-4-bromophenylalanine.

| Reaction | Catalyst System | Coupling Partner | Introduced Functionality | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium catalyst (e.g., Pd(OAc)₂) + Ligand (e.g., SPhos) | Aryl/Vinyl Boronic Acids or Esters | Aryl or Vinyl groups | mdpi.comacs.orgresearchgate.net |

| Sonogashira Coupling | Palladium catalyst (e.g., Pd(PPh₃)₄) + Copper(I) salt (e.g., CuI) | Terminal Alkynes | Alkynyl groups | nih.govnih.gov |

| Buchwald-Hartwig Amination | Palladium catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., BINAP) | Primary or Secondary Amines | Amino groups | libretexts.orgwikipedia.orgorganic-chemistry.org |

Conformational Analysis and Structural Impact

Influence of α-Methylation on Peptide Conformational Preferences

The substitution of the α-hydrogen with a methyl group is a key modification that significantly restricts the conformational freedom of the amino acid residue. This α-methylation has predictable and potent effects on the secondary structure of peptides.

The presence of the α-methyl group in Fmoc-α-methyl-L-4-bromophenylalanine sterically constrains the allowable values for the peptide backbone dihedral angles, phi (φ) and psi (ψ). This limitation on conformational space strongly promotes the formation of ordered secondary structures, particularly β-turns and helices. nih.gov In naturally occurring peptides, which are composed of L-amino acids, right-handed α-helices are the most common helical form. The inclusion of an L-configured α-methylated amino acid like Fmoc-α-methyl-L-4-bromophenylalanine is compatible with and can stabilize these right-handed helical structures.

Research on peptides containing α,α-disubstituted amino acids has consistently shown their propensity to induce or stabilize helical folds. nih.gov The α-methyl group limits the rotation around the N-Cα and Cα-C bonds, guiding the peptide backbone into conformations that favor the formation of intramolecular hydrogen bonds characteristic of helices (i to i+4) and β-turns (i to i+3). rsc.org Studies on similar residues, such as α-aminoisobutyric acid (Aib), have demonstrated their powerful helix-inducing capabilities. While N-methylated amino acids have also been shown to nucleate β-turns, the α-methylation in this compound provides a distinct and potent method for structural stabilization. rsc.org

| Feature | Influence of α-Methylation | Structural Outcome |

| Dihedral Angles (φ, ψ) | Steric hindrance restricts the range of accessible angles. | Favors conformations consistent with helical and β-turn structures. |

| Hydrogen Bonding | Promotes the formation of intramolecular i→i+4 (α-helix) and i→i+3 (β-turn/310-helix) hydrogen bonds. | Stabilization of ordered secondary structures. |

| Secondary Structure Propensity | Acts as a strong helix and turn inducer. | Increased helicity and promotion of well-defined turns in peptide sequences. nih.gov |

This table summarizes the general effects of α-methylation on peptide secondary structure.

The introduction of the α-methyl group creates significant steric hindrance around the α-carbon. nih.gov This steric bulk physically restricts the peptide backbone's flexibility, effectively "locking" it into a more limited set of conformations. uwlax.edu This preorganization of the backbone can lead to peptides with greater structural stability and a reduced entropic penalty upon binding to a target, potentially enhancing binding affinity. thieme.de

Chiral Properties and Their Impact on Peptide Folding

Chirality is a fundamental property of amino acids that dictates the three-dimensional structure of peptides and proteins. Fmoc-α-methyl-L-4-bromophenylalanine possesses L-chirality at its α-carbon, which is the same configuration as the proteinogenic amino acids found in nature. This is critical for its role in peptide design.

| Chirality | Expected Helical Handedness in L-Peptides | Impact on Secondary Structure |

| L-Configuration | Right-handed | Promotes and stabilizes conventional secondary structures (e.g., α-helix). |

| D-Configuration | Left-handed | Disrupts right-handed helices; can induce turns or act as a helix breaker. nih.gov |

This table illustrates the fundamental impact of amino acid chirality on the secondary structure of peptides composed primarily of L-amino acids.

Computational Modeling of Conformation

Computational methods, particularly molecular dynamics (MD) simulations, are invaluable tools for predicting and understanding the conformational preferences of peptides containing modified residues like Fmoc-α-methyl-L-4-bromophenylalanine. nih.gov These simulations can model the behavior of the peptide at an atomic level over time, providing insights into its structural stability, flexibility, and preferred conformations in different environments (e.g., in vacuum, water, or methanol). researchgate.net

For a peptide containing this modified amino acid, MD simulations would typically be used to:

Explore Conformational Space: By simulating the peptide's movements, researchers can identify the most stable (lowest energy) conformations, such as specific helical or turn structures. plos.org

Analyze Dihedral Angles: The simulations provide detailed information on the distribution of φ and ψ angles, quantitatively confirming the restrictions imposed by the α-methyl group.

Assess Structural Stability: Researchers can simulate the peptide at various temperatures to predict its thermal stability and observe how the modified residue prevents unfolding. uwlax.edu

Visualize Interactions: MD allows for the visualization of key interactions, such as intramolecular hydrogen bonds and the steric packing of the 4-bromophenyl side chain, which are crucial for maintaining the folded structure.

Computational studies of peptides containing phenylalanine and its derivatives have been used to model self-assembly processes and the formation of nanostructures, highlighting the power of these methods to predict complex behaviors. nih.govresearchgate.netmdpi.com By applying these computational approaches, the structural consequences of incorporating Fmoc-α-methyl-L-4-bromophenylalanine can be predicted and rationalized, guiding the design of peptides with specific, predetermined three-dimensional shapes.

Analytical and Characterization Techniques in Research

Spectroscopic Methods for Structural Elucidation

Detailed experimental data from Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D), Fourier-Transform Infrared (FTIR) Spectroscopy, and Circular Dichroism (CD) Spectroscopy for Fmoc-a-methyl-L-4-bromophenylalanine could not be located in published scientific literature or publicly accessible databases. While the synthesis of similar compounds, such as Fmoc-L-4-bromophenylalanine and other α-methylated amino acids, is documented, the specific spectroscopic characterization for the title compound remains unreported.

Mass Spectrometry for Molecular Characterization

Similarly, specific High-Resolution Mass Spectrometry (HRMS) and MALDI-TOF Mass Spectrometry data for this compound are not available. While the molecular weight can be calculated based on the chemical formula (C25H22BrNO4), experimental mass spectrometry data that would confirm this and provide further structural information is not present in the searched resources.

Due to the absence of this critical data, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline. The requested data tables and detailed research findings for "this compound" cannot be constructed without access to primary research data.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a crucial technique for determining the molecular weight and confirming the identity of Fmoc-α-methyl-L-4-bromophenylalanine. This soft ionization technique is well-suited for analyzing thermally labile and non-volatile molecules like Fmoc-protected amino acids.

In a typical ESI-MS analysis, the compound is dissolved in a suitable solvent and ionized, most commonly by protonation to form a pseudomolecular ion [M+H]⁺ in positive ion mode. Due to the presence of two common bromine isotopes (⁷⁹Br and ⁸¹Br) in nearly equal natural abundance, the mass spectrum of Fmoc-α-methyl-L-4-bromophenylalanine exhibits a characteristic isotopic pattern. The molecular ion peak appears as a doublet with a mass difference of approximately 2 Da and a roughly 1:1 intensity ratio, which is a definitive indicator of a monobrominated compound.

Further structural confirmation can be obtained through tandem mass spectrometry (MS/MS), where the parent ion is fragmented. A primary and highly characteristic fragmentation pathway for Fmoc-protected amino acids involves the cleavage of the Fmoc group. This typically occurs through the loss of dibenzofulvene (166 Da) from the protonated fluorenylmethyloxycarbonyl moiety, leading to a prominent fragment ion.

The theoretical mass values for the primary ions of Fmoc-α-methyl-L-4-bromophenylalanine are presented below.

| Ion Species | Description | Calculated m/z (for ⁷⁹Br) | Calculated m/z (for ⁸¹Br) |

|---|---|---|---|

| [M+H]⁺ | Protonated Molecular Ion | 480.08 | 482.08 |

| [M+Na]⁺ | Sodium Adduct | 502.06 | 504.06 |

| [M-H]⁻ | Deprotonated Molecular Ion | 478.07 | 480.07 |

Chromatographic Purity and Separation Techniques

Chromatographic methods are indispensable for both the purification of Fmoc-α-methyl-L-4-bromophenylalanine after its synthesis and for the subsequent assessment of its chemical and stereochemical purity.

High-Performance Liquid Chromatography (HPLC) for Purification

Preparative High-Performance Liquid Chromatography (HPLC) is the standard method for purifying Fmoc-α-methyl-L-4-bromophenylalanine to a high degree. Reverse-phase HPLC (RP-HPLC) is typically employed, where the stationary phase is nonpolar (commonly C18-silica) and the mobile phase is a polar solvent mixture.

The crude synthetic product is dissolved in a minimal amount of a strong organic solvent like dimethylformamide (DMF) and injected into the HPLC system. A gradient elution is commonly used, starting with a higher proportion of an aqueous solvent (e.g., water with 0.1% trifluoroacetic acid) and gradually increasing the proportion of an organic solvent (e.g., acetonitrile with 0.1% trifluoroacetic acid). The trifluoroacetic acid aids in protonating the carboxyl group, leading to sharper peaks and better separation. The separation is based on the differential partitioning of the compound and impurities between the stationary and mobile phases. The elution of the compound is monitored using a UV detector, typically at a wavelength around 265 nm or 301 nm where the Fmoc group exhibits strong absorbance. Fractions containing the pure product are collected, combined, and lyophilized to yield the final compound.

| Parameter | Typical Condition |

|---|---|

| Column | Reverse Phase C18 (e.g., 250 x 20 mm, 10 µm) |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) |

| Gradient | e.g., 30-90% B over 30 minutes |

| Flow Rate | ~20 mL/min |

| Detection | UV at 265 nm |

Analytical HPLC for Purity Assessment

Once purified, the chemical purity of Fmoc-α-methyl-L-4-bromophenylalanine is assessed using analytical RP-HPLC. The principle is the same as for preparative HPLC, but it is performed on a smaller scale with an analytical column, which provides higher resolution. A single, sharp peak in the chromatogram indicates a high degree of purity. The purity is quantified by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks detected in the chromatogram. Commercial suppliers often specify a purity of ≥98% for such compounds.

| Parameter | Typical Condition |

|---|---|

| Column | Reverse Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) |

| Gradient | e.g., 50-100% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm |

| Expected Retention Time | Dependent on exact gradient, typically 10-15 min |

Chiral HPLC for Enantiomeric Purity Determination

For a chiral molecule like Fmoc-α-methyl-L-4-bromophenylalanine, confirming its enantiomeric purity is critical, as the biological activity of peptides containing it is stereospecific. Chiral HPLC is the definitive method for this analysis. This technique uses a chiral stationary phase (CSP) that can interact differently with the L- and D-enantiomers, leading to their separation.

Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for separating the enantiomers of N-Fmoc protected amino acids. phenomenex.comwindows.net The sample is injected onto the chiral column and eluted with a mobile phase, which can be a normal-phase (e.g., hexane/isopropanol) or reverse-phase (e.g., acetonitrile/water) system. The differential interaction between the enantiomers and the chiral stationary phase results in different retention times, allowing for their separation and quantification. The enantiomeric excess (ee) of the desired L-enantiomer can be calculated from the integrated peak areas of the two enantiomers. For use in peptide synthesis, an enantiomeric purity of >99% ee is typically required. phenomenex.com

| Parameter | Typical Condition |

|---|---|

| Column | Polysaccharide-based CSP (e.g., Lux Cellulose-2, 250 x 4.6 mm) |

| Mobile Phase | Isocratic mixture of Acetonitrile and Water with 0.1% TFA |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm |

| Expected Elution Order | Typically D-enantiomer followed by L-enantiomer |

Applications in Advanced Molecular Design and Chemical Biology

Peptide-Based Therapeutic Design

The incorporation of Fmoc-α-methyl-L-4-bromophenylalanine into peptide sequences offers a strategic approach to overcome some of the inherent limitations of native peptides as therapeutic agents, such as poor stability and low bioavailability.

Development of Biologically Active Peptides

The introduction of α-methyl-L-4-bromophenylalanine can significantly influence the biological activity of peptides. The α-methyl group restricts the conformational freedom of the peptide backbone, which can lock the peptide into a bioactive conformation that is more favorable for receptor binding. chemimpex.comresearchgate.netnih.gov This pre-organization can lead to enhanced potency and selectivity for the target receptor or enzyme. digitellinc.com Furthermore, the bromophenyl side chain can engage in specific halogen bonding and hydrophobic interactions within the binding pocket of a biological target, potentially increasing binding affinity and modulating biological response. researchgate.netnbinno.comnbinno.com

For instance, research into novel therapeutics has utilized this and similar modified amino acids to create peptides with tailored properties for specific pharmacological effects. nih.gov The precise control over the amino acid sequence and the introduction of such unnatural residues are crucial for achieving the desired therapeutic outcomes. nih.gov

Engineering Peptides with Enhanced Stability and Hydrophobicity

A major hurdle in the development of peptide-based drugs is their susceptibility to enzymatic degradation by proteases in the body. The α-methyl group on Fmoc-α-methyl-L-4-bromophenylalanine provides steric hindrance that can protect the adjacent peptide bonds from cleavage by peptidases, thereby increasing the metabolic stability and in vivo half-life of the peptide. researchgate.netnih.govnbinno.comkennesaw.edu This enhanced stability is a critical factor in designing more effective peptide therapeutics. nbinno.com

Below is a table summarizing the key structural features of Fmoc-α-methyl-L-4-bromophenylalanine and their impact on peptide properties.

| Structural Feature | Impact on Peptide Properties |

| Fmoc Group | Enables use in standard solid-phase peptide synthesis. |

| α-Methyl Group | Restricts backbone conformation, enhances proteolytic stability. chemimpex.comresearchgate.netnih.govkennesaw.edu |

| 4-Bromophenyl Group | Increases hydrophobicity, allows for halogen bonding, and serves as a handle for further chemical modification. researchgate.netnbinno.comnbinno.comnih.gov |

Bioconjugation Strategies Utilizing Halogenated Moieties

The bromine atom on the phenyl ring of Fmoc-α-methyl-L-4-bromophenylalanine is not merely a passive structural element; it serves as a reactive handle for a variety of bioconjugation reactions, enabling the attachment of other molecules to the peptide. chemimpex.comdigitellinc.com

Attachment of Molecular Probes for Biological Systems

The carbon-bromine bond on the aromatic ring can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira couplings. researchgate.netbeilstein-journals.org This allows for the site-specific attachment of a wide range of molecular probes, including fluorescent dyes, biotin (B1667282) tags, or imaging agents, to the peptide. digitellinc.com Such labeled peptides are invaluable tools for studying biological processes, tracking the localization of the peptide within cells or tissues, and for diagnostic applications.

Scaffolds for Targeted Delivery Systems

The ability to functionalize the bromophenyl group makes peptides containing this residue attractive scaffolds for the development of targeted drug delivery systems. nih.govmdpi.comnih.gov Therapeutic agents can be conjugated to the peptide via the bromine atom, and the peptide itself can be designed to target specific cells or tissues, for example, by incorporating a sequence that binds to a receptor overexpressed on cancer cells. digitellinc.com This approach allows for the selective delivery of a cytotoxic drug to its site of action, potentially reducing systemic toxicity and improving the therapeutic index.

Combinatorial Library Synthesis and Screening

Fmoc-α-methyl-L-4-bromophenylalanine can be incorporated into combinatorial peptide libraries to expand the chemical diversity of these libraries beyond the 20 proteinogenic amino acids. researchgate.netnih.gov The inclusion of such unnatural amino acids introduces novel structural and functional features into the library, increasing the probability of identifying "hit" compounds with desired biological activities. researchgate.netnih.govnih.gov

The synthesis of these libraries is facilitated by the use of the Fmoc protecting group, which is compatible with standard automated solid-phase peptide synthesis protocols. researchgate.net Once synthesized, these libraries can be screened against a variety of biological targets to identify novel ligands, enzyme inhibitors, or antimicrobial peptides. nih.govgenscript.com The unique properties conferred by the α-methyl and 4-bromophenyl groups can lead to the discovery of peptides with improved potency, stability, and selectivity. researchgate.netnbinno.comnih.gov

Generative AI and Computational Approaches in Peptide Design

The advent of generative artificial intelligence (AI) and sophisticated computational methods has revolutionized the field of peptide design, enabling the exploration of a vast chemical space far beyond the confines of the 20 proteinogenic amino acids. nih.govnih.gov These advanced tools facilitate the de novo design of peptides with precisely tailored properties by incorporating non-natural amino acids (NNAAs), such as Fmoc-a-methyl-L-4-bromophenylalanine. arxiv.org The integration of NNAAs is a key strategy for enhancing critical peptide attributes including binding affinity, metabolic stability, and cell permeability. nih.gov

Deep generative models are at the forefront of this revolution, offering efficient and rapid methods for navigating the immense sequence and chemical space of peptides. nih.gov These models can learn from existing data to generate novel peptide sequences with desired functions that are not present in the training samples. nih.gov Key frameworks employed in this domain include Variational Autoencoders (VAEs) and Generative Adversarial Networks (GANs), which have been successfully applied to design peptides with specific activities, such as antimicrobial and anticancer properties. nih.govoup.com

A significant challenge in peptide design has been the limitation of previous generative models to a predefined set of amino acids. arxiv.org However, newer tools are being developed to overcome this limitation. One such innovative tool is PepINVENT , a generative AI platform built as an extension of the REINVENT molecular design platform. nih.govarxiv.org PepINVENT is specifically designed to navigate the extensive space of both natural and non-natural amino acids to propose valid, novel, and diverse peptide structures. nih.govarxiv.org It learns the intricacies of peptide structures on a per-amino-acid basis, which allows it to design and insert novel NNAAs into specific positions within a peptide sequence. nih.gov

Coupled with reinforcement learning, platforms like PepINVENT enable goal-oriented peptide design. nih.gov Researchers can define specific objectives, such as enhancing binding affinity to a particular target or improving plasma stability, and the AI model will generate candidate peptides optimized for these parameters. github.com This capability significantly accelerates the drug discovery and development pipeline by moving beyond sequence enumeration to the de novo design of entirely new amino acid building blocks for specific therapeutic purposes. nih.govarxiv.org The use of computational approaches allows for the prioritization of promising peptide candidates for experimental validation, saving considerable time and resources. nih.gov

The table below summarizes some of the generative AI models and their applications in peptide design.

| Generative Model Type | Example(s) | Key Application(s) in Peptide Design |

| Variational Autoencoder (VAE) | PepVAE, PepCVAE, GM-Pep, HydrAMP | Design of antimicrobial peptides (AMPs), generation of peptides with desired bioactivity and permeability. oup.com |

| Generative Adversarial Network (GAN) | GANDALF, PandoraGAN, AMPGAN v2 | Generation of novel peptides, prediction of binding affinity to specific targets (e.g., cancer-related proteins), design of bioactive antiviral peptides. oup.com |

| Reinforcement Learning (RL) Framework | PepINVENT | De novo design of peptides incorporating both natural and non-natural amino acids for multi-parameter optimization (e.g., lead optimization, peptidomimetics). nih.govgithub.com |

Q & A

Q. Can this derivative be used in photoaffinity labeling studies, given its bromine atom?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.